1,3-Bis(4-nitrophenyl)urea-d8

Descripción general

Descripción

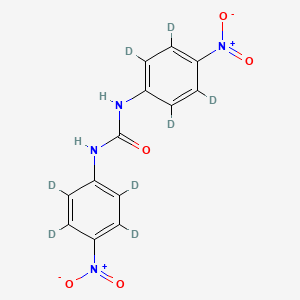

1,3-Bis(4-nitrophenyl)urea-d8 is a deuterated derivative of 1,3-Bis(4-nitrophenyl)urea, which is an actively labeled component of the antifertility agent nicarbazin . This compound has a molecular formula of C13H2D8N4O5 and a molecular weight of 310.29 . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Bis(4-nitrophenyl)urea-d8 can be synthesized through a multi-step process involving the nitration of phenylurea derivatives followed by deuteration. The nitration typically involves the reaction of phenylurea with nitric acid under controlled conditions to introduce nitro groups at the para positions of the phenyl rings . The deuteration process involves the replacement of hydrogen atoms with deuterium, which can be achieved using deuterated reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound is not commonly reported, as it is primarily used for research purposes. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to produce this compound in larger quantities if needed .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Bis(4-nitrophenyl)urea-d8 undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide or acetonitrile.

Major Products Formed

Reduction: 1,3-Bis(4-aminophenyl)urea-d8.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Veterinary Medicine

1,3-Bis(4-nitrophenyl)urea-d8 is primarily recognized as a labeled analogue of nicarbazin, an anti-coccidial agent used in poultry farming. Its applications in veterinary medicine include:

- Monitoring Residues : The compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of nicarbazin residues in eggs and poultry products. This ensures compliance with food safety regulations and helps in assessing the pharmacokinetics of nicarbazin in livestock .

Analytical Chemistry

The compound serves as a critical reference material for analytical methods aimed at detecting and quantifying nitro compounds in various matrices. Its applications include:

- Quality Control : Used in laboratories for the quality control of veterinary drugs to ensure that formulations meet regulatory standards.

- Method Development : Assists in the development of analytical methods for other similar compounds by providing a benchmark for comparison .

Data Table: Analytical Applications of this compound

| Application Area | Methodology | Purpose |

|---|---|---|

| Veterinary Medicine | LC-MS/MS | Residue analysis in poultry products |

| Quality Control | HPLC | Ensuring compliance with standards |

| Method Development | Standard Reference Material | Benchmark for related compounds |

Case Study 1: Residue Analysis in Poultry

A study conducted on the detection of nicarbazin residues in eggs demonstrated the efficacy of using this compound as an internal standard. The method showed high sensitivity and specificity, allowing for accurate quantification of residues at low concentrations. The results indicated that the use of this compound improved the reliability of analytical results significantly .

Case Study 2: Environmental Monitoring

Research has also explored the environmental impact of nicarbazin and its metabolites, where this compound was employed to trace contamination levels in agricultural runoff. The findings highlighted the importance of monitoring these compounds to prevent ecological damage and ensure food safety .

Mecanismo De Acción

The mechanism of action of 1,3-Bis(4-nitrophenyl)urea-d8 is primarily related to its role as a labeled compound in research. It does not have a specific biological target or pathway but is used to trace and study the behavior of similar compounds in various systems .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Bis(4-nitrophenyl)urea: The non-deuterated version of the compound.

4,4’-Dinitrocarbanilide: Another nitrophenylurea derivative used in similar research applications

Uniqueness

1,3-Bis(4-nitrophenyl)urea-d8 is unique due to its deuterium labeling, which makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. The presence of deuterium atoms allows for more precise tracking and analysis compared to non-deuterated analogs.

Actividad Biológica

Overview

1,3-Bis(4-nitrophenyl)urea-d8 is a deuterated derivative of 1,3-Bis(4-nitrophenyl)urea, which is primarily recognized as an impurity in the antifertility agent nicarbazin. Its biological activities have garnered attention due to its potential roles in biochemical reactions, particularly concerning enzyme interactions and antibacterial properties.

This compound exerts its biological effects through several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, leading to either inhibition or activation of their activity. This interaction is crucial in metabolic pathways where it can disrupt normal cellular functions in bacteria, leading to growth inhibition.

- Gene Expression Modulation : It influences gene expression by altering transcriptional activities of genes involved in metabolic pathways. This modulation can affect cellular signaling and metabolism.

- Antiparasitic Effects : As a component of nicarbazin, it disrupts the life cycle of coccidia parasites, contributing to its antiparasitic properties.

Antibacterial Properties

Research has indicated that this compound exhibits significant antibacterial activity. In studies involving various bacterial strains, including Gram-positive and Gram-negative bacteria, the compound demonstrated effective inhibition. For instance:

- In vitro Studies : Disc diffusion and broth dilution methods were employed to evaluate its antibacterial efficacy. The results showed that the compound could inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus effectively .

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Bacillus subtilis | 20 | 50 |

| Staphylococcus aureus | 18 | 60 |

| Escherichia coli | 22 | 40 |

| Serratia marcescens | 26 | 31.25 |

Cellular Effects

The compound's effects on cellular processes are profound:

- Cell Growth Inhibition : Prolonged exposure to this compound has been shown to lead to sustained inhibition of cellular growth in bacterial cultures.

- Subcellular Localization : The localization of this compound within cells affects its biological activity, with specific targeting enhancing its interaction with biomolecules.

Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Activity Assessment : A study published in Molecules evaluated the antibacterial properties of metal complexes derived from similar compounds. It was found that certain metal complexes displayed superior antibacterial activity compared to the ligand itself, suggesting that modifications to the base structure can enhance efficacy against resistant bacterial strains .

- Mechanistic Insights : Research highlighted how this compound can influence metabolic pathways by binding to key enzymes, thereby altering their function and impacting overall cellular health in bacterial models.

Propiedades

IUPAC Name |

1,3-bis(2,3,5,6-tetradeuterio-4-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18)/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZZOKXIXNSKQD-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746782 | |

| Record name | N,N'-Bis[4-nitro(~2~H_4_)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156508-87-0 | |

| Record name | N,N′-Bis(4-nitrophenyl-2,3,5,6-d4)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1156508-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis[4-nitro(~2~H_4_)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1156508-87-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.